molecular formula C21H23N5O4 B11058089 1-(4-Methylphenyl)-3-{[1-(3-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

1-(4-Methylphenyl)-3-{[1-(3-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

Cat. No.: B11058089
M. Wt: 409.4 g/mol
InChI Key: UCMVYQOHDJVQPF-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-{[1-(3-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine-2,5-dione core, which is often associated with biological activity, and a piperidine ring substituted with a nitropyridine moiety, indicating potential for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-{[1-(3-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be synthesized via reductive amination of a suitable ketone with an amine.

    Attachment of the Nitropyridine Moiety: This step involves the nitration of a pyridine derivative followed by coupling with the piperidine ring through nucleophilic substitution.

    Final Coupling: The final step involves coupling the piperidine derivative with the pyrrolidine-2,5-dione core using amide bond formation techniques, such as using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-{[1-(3-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitropyridine moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its diverse functional groups.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-{[1-(3-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione would depend on its specific application. Generally, it could interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitropyridine moiety might be involved in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-{[1-(2-nitropyridin-3-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione
  • 1-(4-Methylphenyl)-3-{[1-(3-nitropyridin-4-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

Uniqueness

Compared to similar compounds, 1-(4-Methylphenyl)-3-{[1-(3-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione may exhibit unique biological activities due to the specific positioning of the nitro group on the pyridine ring, which can influence its electronic properties and reactivity. This positional difference can lead to variations in binding affinity and specificity towards biological targets, making it a compound of interest for further research.

Properties

Molecular Formula

C21H23N5O4

Molecular Weight

409.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[[1-(3-nitropyridin-2-yl)piperidin-4-yl]amino]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H23N5O4/c1-14-4-6-16(7-5-14)25-19(27)13-17(21(25)28)23-15-8-11-24(12-9-15)20-18(26(29)30)3-2-10-22-20/h2-7,10,15,17,23H,8-9,11-13H2,1H3

InChI Key

UCMVYQOHDJVQPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C4=C(C=CC=N4)[N+](=O)[O-]

Origin of Product

United States

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